1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Overview
Description
1-(4-Bromo-2-fluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9BrFN and a molecular weight of 230.08 g/mol. This compound features a cyclopropane ring attached to a brominated and fluorinated phenyl ring, along with an amine group. The unique structure of this compound makes it a valuable tool in various scientific research applications.
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and cyclopropanecarboxylic acid.
Cyclopropanation: The cyclopropanation reaction is carried out using a suitable reagent such as diazomethane or a similar cyclopropanating agent.
Amine Formation: The final step involves the conversion of the intermediate product to the desired amine through reductive amination or other suitable methods.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques and equipment .
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions depending on the reaction conditions.
Acylation Reactions: The amine group can react with acylating agents to form amides.
Reductive Amination: The amine group can be further functionalized through reductive amination reactions.
Common reagents used in these reactions include nucleophiles for substitution reactions, acylating agents for acylation, and reducing agents for reductive amination. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying various biological processes.
Medicine: Research into potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and participate in acid-base reactions, while the brominated and fluorinated phenyl ring can engage in pi-pi stacking interactions with other aromatic systems . These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)cyclopropanamine can be compared with similar compounds such as:
1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Similar structure but with a nitrile group instead of an amine.
1-Bromo-4-fluorobenzene: Lacks the cyclopropane ring and amine group, used in different types of reactions.
The uniqueness of this compound lies in its combination of a cyclopropane ring, brominated and fluorinated phenyl ring, and an amine group, which together impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUWRXHQBUQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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